REACTION_CXSMILES
|
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20]C=1C(C1C=CC(C)=CC=1)=O.P([O-])([O-])(O)=O.[Na+].[Na+].NC(N)=O.OO.C(=O)([O-])O.[Na+]>ClCCl>[Cl:8][C:9]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:6]=1[C:5]([OH:4])=[O:7] |f:2.3.4,5.6,7.8|
|
Name
|
powder
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
2-chloro-4-fluoro-4'-methylbenzophenone
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)C)C=CC(=C1)F
|
Name
|
disodium hydrogenphosphate
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N.OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to warmup to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was subsequently extracted with dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off from the organic phase under vacuum
|
Type
|
ADDITION
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Details
|
50 g of 70% sulfuric acid were added to the residue (2.5 g, containing ca. 80% of phenyl 2-chloro-4-fluorobenzoate)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 6 h at the boiling point
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
Dilution of the cooled mixture, extraction with methyl tert-butyl ether
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
removal of the solvent and recrystallization of the crude product from water
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.7 mmol | |
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |